delta-Elemene

説明

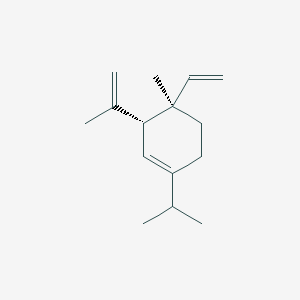

(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane is a natural product found in Scapania undulata with data available.

生物活性

Delta-Elemene, a sesquiterpene derived from the plant Curcuma aromatica, has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic benefits, and relevant case studies.

Chemical Structure and Properties

This compound is one of several isomers of elemene, which also include alpha and beta-elemene. Its chemical structure contributes to its bioactivity, which is characterized by various pharmacological effects. The molecular formula for this compound is , and it exhibits a unique arrangement of carbon atoms that influences its interaction with biological systems.

Research indicates that this compound exerts its biological effects through multiple pathways:

- Antitumor Activity : this compound has demonstrated significant anticancer properties across various cancer cell lines. It induces apoptosis (programmed cell death) in tumor cells by activating intrinsic pathways and regulating key signaling molecules such as p38 MAPK and NF-κB .

- Cell Cycle Arrest : Studies show that this compound can halt the cell cycle at specific phases, particularly from S to G2/M, thereby inhibiting cancer cell proliferation . This effect is mediated through the modulation of cyclins and cyclin-dependent kinases.

- Reversal of Drug Resistance : this compound has been reported to enhance the efficacy of conventional chemotherapeutics by reversing multidrug resistance (MDR) mechanisms in cancer cells. It does this by downregulating P-glycoprotein (P-gp) expression, which is often responsible for drug efflux in resistant cells .

- Anti-inflammatory Effects : Beyond its anticancer properties, this compound exhibits anti-inflammatory activities by modulating cytokine production and reducing oxidative stress within the tumor microenvironment .

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Lung Cancer | A549 | 10.5 | Induces apoptosis via mitochondrial pathway |

| Gastric Cancer | SGC7901 | 12.3 | Cell cycle arrest at G2/M phase |

| Breast Cancer | MCF-7 | 8.9 | Upregulates estrogen receptor α |

| Leukemia | K562 | 15.0 | Inhibits STAT3 signaling pathway |

In Vivo Studies

Animal studies have further validated these findings, demonstrating the efficacy of this compound in reducing tumor size and improving survival rates:

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Yang et al., 1996 | Mouse EAC | This compound injection | Tumor growth inhibition; survival rate increase by 47% |

| Shi et al., 1998 | Rat ascitic reticulum carcinoma | Oral administration | Significant reduction in ascites volume |

Case Studies

Several clinical observations reinforce the preclinical findings regarding this compound's effectiveness:

- Case Study 1 : A 25-year-old female patient with recurrent glioblastoma underwent treatment with a beta-elemene emulsion alongside chemotherapy. While tumor size remained stable on imaging, patient symptoms improved significantly, allowing for an extended survival period of 11 months post-treatment .

- Case Study 2 : In a clinical trial involving patients with advanced lung cancer, this compound was administered as an adjunct therapy to standard chemotherapy regimens. Results indicated a notable improvement in overall response rates and quality of life metrics among participants .

特性

CAS番号 |

11029-06-4 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14-,15-/m1/s1 |

InChIキー |

OPFTUNCRGUEPRZ-RBSFLKMASA-N |

SMILES |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |

異性体SMILES |

CC(=C)[C@@H]1CC[C@@]([C@H](C1)C(=C)C)(C)C=C |

正規SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |

Key on ui other cas no. |

11029-06-4 |

同義語 |

elemene |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。